molecular formula C18H22ClNO4S2 B2423528 3-chloro-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2,2-dimethylpropanamide CAS No. 946348-61-4

3-chloro-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2,2-dimethylpropanamide

Cat. No. B2423528
CAS RN: 946348-61-4
M. Wt: 415.95
InChI Key: QUKRFCCCKIGXAJ-UHFFFAOYSA-N
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Description

3-chloro-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C18H22ClNO4S2 and its molecular weight is 415.95. The purity is usually 95%.
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Scientific Research Applications

Organophosphorus Compound Studies

Research has demonstrated the reactivity of organophosphorus compounds with various esters and amides, leading to the formation of derivatives that could potentially be applied in the development of new organophosphorus-based materials or as intermediates in synthetic organic chemistry. For example, 3-oxo esters react with organophosphorus compounds to yield 3H-1,2-dithiole-3-thiones, showcasing the compound's utility in synthesizing sulfur-containing heterocycles (Pedersen & Lawesson, 1974).

Anticonvulsant Activity of Sulfonamide Derivatives

A study on the anticonvulsant activity of sulfonamide derivatives, including those related to the chemical structure of interest, highlighted their potential therapeutic applications. Specific derivatives were synthesized and evaluated, demonstrating significant effectiveness in protecting against convulsions. This suggests the compound's potential role in the development of new anticonvulsant medications (Thakur et al., 2017).

Photodynamic Therapy Applications

Another research avenue explored the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for photodynamic therapy. These compounds, by virtue of their structural properties, have shown high singlet oxygen quantum yields, making them promising candidates for cancer treatment in photodynamic therapy (Pişkin et al., 2020).

Antitumor Activity of Sulfonamide-focused Libraries

Investigations into sulfonamide-focused libraries for antitumor activities have identified compounds with potent cell cycle inhibition properties. These findings support the potential use of related compounds in cancer therapy, particularly in the development of novel antiproliferative agents targeting specific phases of the cell cycle (Owa et al., 2002).

Herbicide Biodegradation

A study on the biodegradation of chlorimuron-ethyl, a sulfonylurea herbicide, by Rhodococcus sp. D310-1, elucidated potential pathways for environmental decontamination. This research indicates the broader implications of understanding the degradation mechanisms of sulfonylurea compounds for environmental science and pollution remediation (Li et al., 2016).

properties

IUPAC Name

3-chloro-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO4S2/c1-18(2,12-19)17(21)20-11-16(15-5-4-10-25-15)26(22,23)14-8-6-13(24-3)7-9-14/h4-10,16H,11-12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKRFCCCKIGXAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.